molecular formula C11H18O2 B12672017 Ethyl 5-methylbicyclo[2.2.1]heptane-2-carboxylate CAS No. 80916-49-0

Ethyl 5-methylbicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B12672017
CAS No.: 80916-49-0
M. Wt: 182.26 g/mol
InChI Key: WAVFHBURNUYTHT-UHFFFAOYSA-N
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Description

Ethyl 5-methylbicyclo[2.2.1]heptane-2-carboxylate is an organic compound with the molecular formula C11H18O2. It is a derivative of bicyclo[2.2.1]heptane, a structure known for its rigidity and unique chemical properties. This compound is often used in the synthesis of various organic molecules and has applications in different fields such as chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methylbicyclo[2.2.1]heptane-2-carboxylate typically involves the esterification of 5-methylbicyclo[2.2.1]heptane-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methylbicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Ethyl 5-methylbicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-methylbicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with various enzymes and receptors in biological systems. The rigid bicyclic structure of the compound also contributes to its unique reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-methylbicyclo[2.2.1]heptane-2-carboxylate is unique due to its methyl substitution on the bicyclic ring, which affects its chemical reactivity and physical properties. This substitution can influence the compound’s stability, solubility, and interaction with other molecules, making it distinct from other similar compounds .

Properties

CAS No.

80916-49-0

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

ethyl 5-methylbicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C11H18O2/c1-3-13-11(12)10-6-8-5-9(10)4-7(8)2/h7-10H,3-6H2,1-2H3

InChI Key

WAVFHBURNUYTHT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2CC1CC2C

Origin of Product

United States

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